

# Comprehensive Guide to N-Boc-cis-2,5-Divinylpyrrolidine

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## Compound of Interest

Compound Name: *cis-1-Boc-2,5-Divinyl-pyrrolidine*

Cat. No.: *B8192178*

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## Executive Summary & Structural Significance

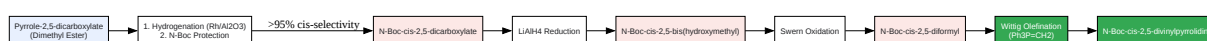
N-Boc-cis-2,5-divinylpyrrolidine (CAS: Derivative of 147081-44-5 family) is a functionalized heterocycle characterized by two vinyl groups on the 2 and 5 positions of the pyrrolidine ring in a *cis* relative configuration.

- **Stereochemistry:** The *cis*-isomer is a meso compound (achiral) due to an internal plane of symmetry passing through the nitrogen and the C3-C4 bond. This distinguishes it from the *trans*-isomer (C2-symmetric and chiral), which is often used in asymmetric catalysis.
- **Synthetic Utility:** It serves as a high-value scaffold for:
  - **HCV NS5A Inhibitors:** The pyrrolidine core mimics the proline residues found in potent antivirals like Daclatasvir and Ombitasvir.
  - **Ligand Design:** Precursor to *cis*-2,5-diethylpyrrolidine and other sterically demanding, achiral ligands for metal complexation.
  - **Ring-Closing Metathesis (RCM):** The terminal vinyl groups are prime substrates for RCM to form bicyclic azananes (e.g., pyrrolizidines).

# Synthetic Strategy: The "Reductive-Olefination" Protocol

The most reliable route to the cis-2,5-divinyl scaffold does not rely on direct vinylation of pyrrolidine, which often yields mixtures. Instead, a stepwise reduction-oxidation-olefination strategy from a heteroaromatic precursor ensures complete stereocontrol.

## Core Workflow Diagram



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Caption: Stereocontrolled synthesis of N-Boc-cis-2,5-divinylpyrrolidine via the "Reductive-Olefination" pathway.

## Detailed Experimental Protocol

### Phase 1: Stereoselective Ring Construction

The cis-stereochemistry is established in the very first step. Hydrogenation of the planar pyrrole ring over Rhodium or Platinum catalysts favors the syn-addition of hydrogen, yielding the cis-pyrrolidine almost exclusively.

- Substrate: Dimethyl pyrrole-2,5-dicarboxylate.
- Reagents: 5% Rh/Al<sub>2</sub>O<sub>3</sub>, H<sub>2</sub> (50 psi), MeOH/AcOH.
- Mechanism: The substrate adsorbs flat onto the catalyst surface; hydrogen is delivered from the metal face, forcing both carboxylate groups to the opposite face (cis).
- Protection: Subsequent reaction with Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and DMAP/Et<sub>3</sub>N yields N-Boc-cis-2,5-pyrrolidine dicarboxylic acid dimethyl ester.

### Phase 2: Functional Group Transformation (The "Diformyl" Gateway)

To introduce the vinyl groups, the esters must be converted to aldehydes. Direct reduction to aldehyde (e.g., with DIBAL-H) is notoriously difficult to stop at the intermediate stage without over-reduction.

- Step A: Complete Reduction to Diol
  - Reagents:  $\text{LiAlH}_4$  (2.5 equiv) in THF,  $0^\circ\text{C}$  to RT.
  - Observation: The reaction mixture turns from a suspension to a clear solution.
  - Workup: Fieser workup ( $\text{H}_2\text{O}$ , 15% NaOH,  $\text{H}_2\text{O}$ ) is critical to remove aluminum salts without trapping the water-soluble diol.
- Step B: Swern Oxidation
  - Reagents: Oxalyl chloride, DMSO,  $\text{Et}_3\text{N}$ ,  $\text{CH}_2\text{Cl}_2$ ,  $-78^\circ\text{C}$ .
  - Critical Control: The temperature must be maintained below  $-60^\circ\text{C}$  during DMSO/Oxalyl chloride addition to prevent Pummerer rearrangement side products.
  - Product: N-Boc-cis-2,5-diformylpyrrolidine. This intermediate is unstable and should be used immediately.

### Phase 3: Double Wittig Olefination

The final installation of the vinyl groups utilizes the Wittig reaction. Because the aldehyde is on a secondary carbon, it is moderately hindered but reactive.

- Reagents: Methyltriphenylphosphonium bromide ( $\text{Ph}_3\text{PMeBr}$ ), KHMDS (or n-BuLi), THF,  $0^\circ\text{C}$ .
- Protocol:
  - Suspend  $\text{Ph}_3\text{PMeBr}$  (2.5 equiv) in dry THF.
  - Add KHMDS dropwise at  $0^\circ\text{C}$  to generate the bright yellow ylide. Stir for 1 hour.
  - Add the crude dialdehyde (from Phase 2) in THF dropwise.

- Warm to RT and stir for 12 hours.
- Purification: Quench with sat.  $\text{NH}_4\text{Cl}$ . Extract with  $\text{Et}_2\text{O}$  (triphenylphosphine oxide precipitates less in ether than DCM). Flash chromatography (Hexanes/ $\text{EtOAc}$  9:1) yields the target as a colorless oil.

## Process Data Summary

Step	Transformation	Key Reagents	Typical Yield	Critical Parameter
1	Hydrogenation	$\text{Rh}/\text{Al}_2\text{O}_3$ , $\text{H}_2$	92%	Pressure >40 psi for rate; AcOH prevents amine poisoning.
2	Reduction	$\text{LiAlH}_4$	88%	Fieser workup essential for isolation.
3	Oxidation	$(\text{COCl})_2$ , DMSO	Quant.	Temp < $-60^\circ\text{C}$ to avoid side reactions.
4	Olefination	$\text{Ph}_3\text{P}=\text{CH}_2$	75-80%	Use excess ylide (2.5 equiv) to ensure double vinylation.

## Mechanistic Insights & Troubleshooting Stereochemical Integrity (The "Cis" Factor)

Why does the cis configuration persist?

- Thermodynamics: The trans-isomer is generally more thermodynamically stable (less steric clash between C2/C5 substituents).
- Kinetic Control: The hydrogenation step is kinetically controlled. Once the cis-ring is formed, the N-Boc group locks the conformation. Isomerization to trans would require breaking the C-

C or C-N bond, or deprotonation/reprotonation at the alpha-carbon.

- Risk of Epimerization: The aldehyde intermediate (Phase 2, Step B) is prone to epimerization at the alpha-position due to the acidity of the alpha-proton.
  - Mitigation: Use Swern oxidation (non-acidic, low temp) rather than Jones oxidation. Perform the Wittig reaction immediately.

## Self-Validating The Protocol

- NMR Check: The cis-isomer (meso) will show a simplified  $^1\text{H}$  NMR spectrum compared to the trans-isomer ( $C_2$  symmetric) or asymmetric impurities. The two vinyl groups are chemically equivalent.
- TLC Monitoring: The diol is very polar ( $R_f \sim 0.1$  in 1:1 Hex/EtOAc). The dialdehyde is intermediate. The divinyl product is non-polar ( $R_f \sim 0.8$  in 9:1 Hex/EtOAc).

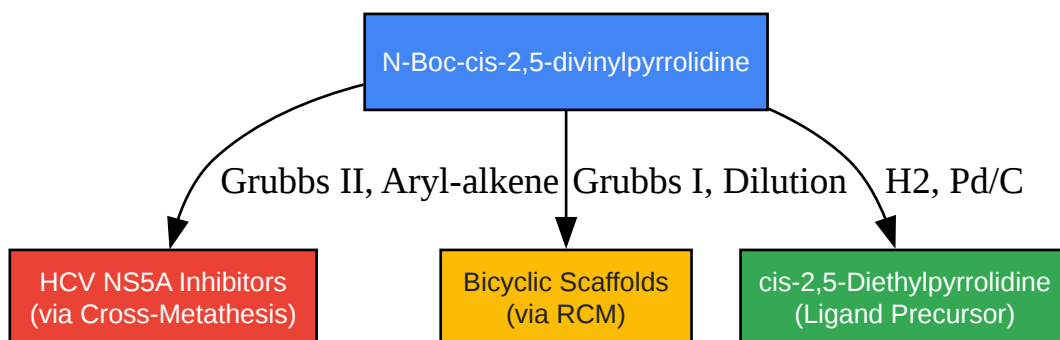
## Applications in Drug Discovery

### HCV NS5A Inhibition

The cis-2,5-divinylpyrrolidine motif is a structural homologue to the bi-proline core found in NS5A inhibitors. The vinyl groups provide "handles" for:

- Cross-Metathesis: Coupling with aryl groups to extend the pharmacophore.
- Cyclopropanation: Conversion to bicyclic systems to increase metabolic stability.
- Hydroboration/Oxidation: To generate primary alcohols for linker attachment.

## Application Workflow Diagram



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Caption: Divergent utility of the cis-2,5-divinylpyrrolidine scaffold in medicinal chemistry.

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- [2. Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tBu-Sulfinamide Nucleophiles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- To cite this document: BenchChem. [Comprehensive Guide to N-Boc-cis-2,5-Divinylypyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8192178/docs#comprehensive-guide-to-n-boc-cis-2-5-divinylypyrrolidine>]

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